Cas no 3411-71-0 ((5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride)

(5-Amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride is a heterocyclic organic compound featuring a benzimidazole core substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position, in its dihydrochloride salt form. This derivative is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The dihydrochloride salt enhances solubility and stability, facilitating handling in aqueous-based reactions. Its structural motifs are valuable for developing compounds with applications in antibacterial, antiviral, or anticancer research. The product is typically characterized by high purity and consistent performance in synthetic workflows.
(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride structure
3411-71-0 structure
Product name:(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride
CAS No:3411-71-0
MF:C8H9N3O
MW:163.176561117172
MDL:MFCD01596243
CID:314449
PubChem ID:838521

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-methanol,6-amino-, hydrochloride (1:2)
    • (5-Amino-1H-benzoimidazol-2-yl)-methanol
    • 3,5-Difluoro-4'-(methylthio)benzophenone
    • (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride
    • (5-Amino-1H-benzo[d]imidazol-2-yl)methanol
    • 3411-71-0
    • AC1103
    • AVKZEQGMZMYWRR-UHFFFAOYSA-N
    • 1H-Benzimidazole-2-methanol,5-amino-(9CI)
    • NCGC00341845-01
    • (5-amino-1H-1,3-benzodiazol-2-yl)methanol
    • Oprea1_307912
    • A876454
    • SY031782
    • AKOS000104130
    • MFCD00462584
    • AB01334519-02
    • SCHEMBL520978
    • 294656-36-3
    • (5-amino-1H-benzimidazol-2-yl)methanol
    • CS-0199079
    • (5-Aminobenzimidazol-2-yl)methanol
    • BB 0217032
    • HMS1686G17
    • CS-11861
    • FT-0741580
    • 1H-Benzimidazole-2-methanol, 6-amino-
    • (6-Amino-1H-benzoimidazol-2-yl)-methanol
    • Oprea1_491938
    • F2101-0171
    • DTXSID10951978
    • FT-0735523
    • (6-amino-1H-benzimidazol-2-yl)methanol
    • 5-Amino-2-(hydroxymethyl)benzimidazole
    • MDL: MFCD01596243
    • Inchi: InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(4-12)10-6;;/h1-3,12H,4,9H2,(H,10,11);2*1H
    • InChI Key: LKZUGRVRZWCTEG-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1N)NC(=N2)CO.Cl.Cl

Computed Properties

  • Exact Mass: 163.07500
  • Monoisotopic Mass: 264.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.467 g/cm3
  • Boiling Point: 516.2ºC at 760 mmHg
  • Flash Point: 266ºC
  • Refractive Index: 1.595
  • PSA: 74.93000
  • LogP: 1.21860

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM518462-1g
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
3411-71-0 97%
1g
$128 2023-02-02
Life Chemicals
F0137-0669-0.25g
(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride
3411-71-0 95%
0.25g
$60.0 2023-09-07
TRC
A263076-100mg
(5-amino-1h-benzo[d]imidazol-2-yl)methanol dihydrochloride
3411-71-0
100mg
$ 50.00 2022-06-08
TRC
A263076-1g
(5-amino-1h-benzo[d]imidazol-2-yl)methanol dihydrochloride
3411-71-0
1g
$ 80.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143288-10g
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
3411-71-0 97%
10g
¥4410.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143288-1g
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
3411-71-0 97%
1g
¥1317.00 2024-05-18
A2B Chem LLC
AD48852-1g
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
3411-71-0 95%
1g
$367.00 2024-04-20
A2B Chem LLC
AD48852-500mg
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
3411-71-0 95%
500mg
$339.00 2024-04-20
1PlusChem
1P007HSK-250mg
1H-Benzimidazole-2-methanol,6-amino-, hydrochloride (1:2)
3411-71-0 95%
250mg
$312.00 2025-02-22
Life Chemicals
F0137-0669-1g
(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride
3411-71-0 95%
1g
$142.0 2023-09-07

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride Related Literature

Additional information on (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride

Compound Introduction: (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride (CAS No. 3411-71-0)

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride, with the CAS number 3411-71-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzodiazole derivatives, a class of molecules known for their diverse biological activities. The structural features of this molecule, particularly the presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position of the benzodiazole core, contribute to its unique chemical and pharmacological properties.

The benzodiazole scaffold is widely recognized for its role in the development of central nervous system (CNS) active agents. These compounds often exhibit anxiolytic, sedative, and muscle relaxant effects, making them valuable in the treatment of various neurological and psychiatric disorders. The addition of a hydroxymethyl group in (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride introduces a potential site for further functionalization, which can be exploited in drug design to enhance bioavailability and target specificity.

In recent years, there has been growing interest in exploring novel benzodiazole derivatives as potential therapeutic agents. The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmacokinetic studies and clinical trials. This improved solubility is crucial for drug formulation and delivery, as it allows for better absorption and distribution within the body.

One of the most compelling aspects of (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride is its potential as a lead compound for further drug development. Researchers have been investigating its pharmacological profile to understand its mechanisms of action and therapeutic potential. Preliminary studies suggest that this compound may interact with specific neurotransmitter systems in the brain, particularly those involving GABA receptors. This interaction could make it a promising candidate for treating conditions such as anxiety disorders, epilepsy, and insomnia.

The synthesis of (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino group at the 5-position and the hydroxymethyl group at the 2-position are critical steps that must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

Recent advancements in computational chemistry have also played a significant role in understanding the structure-activity relationships (SAR) of benzodiazole derivatives like (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride. Molecular modeling studies have helped researchers predict how different structural modifications can influence the biological activity of these compounds. This information is invaluable for designing new analogs with improved pharmacological properties.

The pharmacokinetic behavior of (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride has been studied to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for determining optimal dosing regimens and predicting potential side effects. The dihydrochloride salt form has been found to improve oral bioavailability compared to the free base form, which is a significant advantage for therapeutic applications.

In conclusion, (5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride (CAS No. 3411-71-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and promising pharmacological properties make it an attractive candidate for further investigation. As our understanding of CNS pharmacology continues to evolve, compounds like this one will play a crucial role in developing novel treatments for neurological and psychiatric disorders.

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(CAS:3411-71-0)(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride
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Price ($):188.0/284.0/515.0